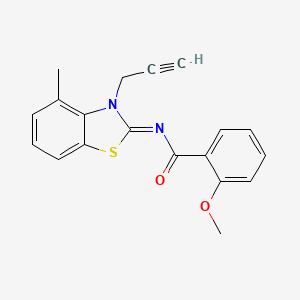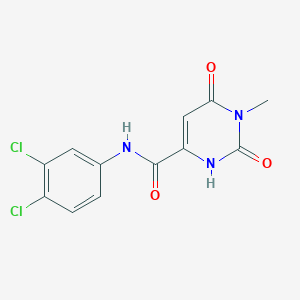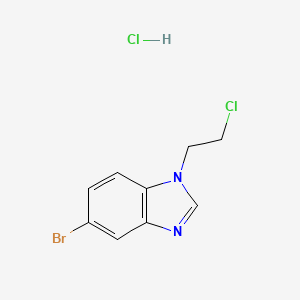![molecular formula C44H10Cl3F20FeN4 B2368495 Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)- CAS No. 36965-71-6](/img/structure/B2368495.png)
Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron, chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)- is a complex compound. It is also known as 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride . It has been used as an effective catalyst for the silylation of hydroxyl groups with hexamethyldisilazane at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. Azaferrocene reacts with chloro [5,10,15,20-tetrakis (pentafluorophenyl)porphyrinato]iron (III) to give a low-spin iron (II) porphyrin . The crystal and molecular structure of the product has been determined .Molecular Structure Analysis
The molecular structure of this compound is complex. The empirical formula is C44H28ClFeN4 . The SMILES string representation of the molecule is Cl [Fe]1n2c3ccc2c (-c4ccccc4)c5ccc (n5)c (-c6ccccc6)c7ccc (c (-c8ccccc8)c9ccc (n9)c3-c%10ccccc%10)n17 .Chemical Reactions Analysis
This compound reacts rapidly (<3 ms) with hydrogen peroxide to form a FeIII–H2O2 complex where log K = 2.39 . This subsequently undergoes rapid intramolecular conversion (k = 4.4 s−1) to an iron (IV) intermediate, which in turn reacts with hydrogen peroxide (k′ = 54.3 M−1 s−1) to reform the original FeIII–H2O2 complex .Physical And Chemical Properties Analysis
The compound has a molecular weight of 704.02 . It has a quality level of 100 and an assay of ≥94% (HPLC) . The maximum wavelength (λmax) is 418 nm .Aplicaciones Científicas De Investigación
Syntheses and Spectroscopy
- Electrochemical Properties and Structural Studies : Iron derivatives of [5,10,15,20-tetrakis(heptafluoropropyl)porphinato] have been synthesized, revealing substantial distortions in the porphyrin macrocycle and providing insights into the electronic structure and aromaticity of these compounds (Moore, Fletcher, & Therien, 1999).
Catalysis and Chemical Reactions
- Oxygen Reduction Catalysis : The graphite electrode surface adsorbed by this compound shows strong electrocatalytic activity toward O2 reduction, which is significant for low-temperature proton exchange membrane fuel cells (Zhang et al., 2005).
- Hydrocarbon Oxidation : Iron(III) porphyrin compounds have been used to catalyze hydrocarbon oxidation, showing effectiveness in alkene epoxidation and alkane hydroxylation (Assis & Smith, 1998).
Material Science
- Sol–Gel Immobilization : This compound has been immobilized in a silica matrix, stabilizing it against oxidative degradation and enhancing its catalytic activity (Vidoto et al., 2002).
Biochemistry
- Reactivity with Nucleophiles : Iron(III) hydroxyisoporphyrin's reactivity with various nucleophiles has been studied, shedding light on its potential in biochemical transformations (Bhuyan, 2016).
Environmental Applications
- Corrosion Inhibition : Heterocyclic porphyrin compounds have been studied for their inhibitory effects in corrosive environments, demonstrating high inhibition efficiencies (Singh et al., 2017).
Analytical Chemistry
- Membrane Potentiometric Sensor : This compound has been used in the development of a PVC membrane electrode for Fe3+ ions, showing great potential in iron speciation in aqueous solutions (Fakhari, Alaghemand, & Shamsipur, 2001).
Mecanismo De Acción
Target of Action
Similar iron-porphyrin complexes are known to interact with various biological molecules, including proteins and dna, due to their ability to coordinate with different ligands .
Mode of Action
They can facilitate various types of reactions, including oxidation and reduction processes . The iron atom in the center of the porphyrin ring can switch between different oxidation states, allowing it to participate in electron transfer reactions .
Biochemical Pathways
Iron-porphyrin complexes are often involved in reactions that are part of larger biochemical pathways, such as the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The pharmacokinetics of similar iron-porphyrin complexes would depend on various factors, including their size, charge, and hydrophobicity .
Result of Action
The catalytic activity of iron-porphyrin complexes can lead to various types of chemical transformations, potentially affecting the function of target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-' involves the reaction of Iron(II) chloride with 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphine in the presence of a base to form the desired compound.", "Starting Materials": [ "Iron(II) chloride", "5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphine", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Add Iron(II) chloride to a solution of 5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphine in a suitable solvent (e.g. DMF, DMSO)", "Add a base (e.g. NaOH, KOH) to the reaction mixture to initiate the reaction", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the resulting solid and wash with a suitable solvent (e.g. ethanol, acetone)", "Dry the product under vacuum to obtain the desired compound" ] } | |
| 36965-71-6 | |
Fórmula molecular |
C44H10Cl3F20FeN4 |
Peso molecular |
1136.7 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21,23-dihydroporphyrin;trichloroiron |
InChI |
InChI=1S/C44H10F20N4.3ClH.Fe/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;;;;/h1-8,65,68H;3*1H;/q;;;;+3/p-3 |
Clave InChI |
WLIWDDNBDRKELR-UHFFFAOYSA-K |
SMILES |
C1=CC2=CC3=NC(=C(C4=C(C(=C(N4C5=C(C(=C(C(=C5F)F)F)F)F)C=C6C=CC(=N6)C=C1N2)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C9=C(C(=C(C(=C9F)F)F)F)F)C=C3.[Cl-].[Cl-].[Fe+2] |
SMILES canónico |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.Cl[Fe](Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{2-[(pyridin-2-yl)carbamoyl]ethyl}propanamide](/img/structure/B2368412.png)
![2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2368413.png)

![N-(4-ethoxyphenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2368418.png)


![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2368421.png)


![4-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2368426.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2368429.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(2-fluorophenyl)urea](/img/structure/B2368433.png)
